![molecular formula C19H17BrN2O3S2 B2576363 Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate CAS No. 613228-42-5](/img/structure/B2576363.png)
Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions under controlled conditions.
Introduction of the bromophenyl group: This step is usually achieved through electrophilic aromatic substitution.
Formation of the ester group: This is typically done via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
-
Antimicrobial Properties :
- Preliminary studies indicate that derivatives of similar thiazolidine compounds exhibit antimicrobial activity against various bacterial strains. The unique structure of methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate suggests it may possess similar properties, warranting further investigation.
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Anticancer Potential :
- Compounds with complex cyclic structures have been explored for their anticancer properties. Research into related thiazolidine derivatives has shown promising results in inhibiting cancer cell proliferation. This compound could be evaluated for its efficacy against specific cancer cell lines.
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Enzyme Inhibition :
- The structural components of this compound may allow it to act as an enzyme inhibitor in biochemical pathways relevant to various diseases.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of thiazolidine derivatives found that compounds with similar structural motifs exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This compound could be subjected to similar assays to evaluate its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In a recent investigation into novel anticancer agents, researchers identified that compounds containing multi-cyclic frameworks demonstrated selective cytotoxicity towards breast cancer cell lines while sparing normal cells. This suggests that this compound could be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- 8-thiatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),9,11-tetraen-6-one
Uniqueness
Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate is unique due to its specific tricyclic structure and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate (CAS No. 613228-42-5) is a complex organic compound with a unique tricyclic structure that incorporates nitrogen and sulfur heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound's molecular formula is C19H17BrN2O3S2 with a molecular weight of approximately 465.38 g/mol. Its structural complexity suggests various interaction pathways within biological systems.
Property | Value |
---|---|
Molecular Formula | C19H17BrN2O3S2 |
Molecular Weight | 465.38 g/mol |
CAS Number | 613228-42-5 |
Preliminary Biological Activity
While specific biological data for this compound is limited, compounds with similar structural motifs have exhibited a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiosemicarbazide and similar sulfur-containing moieties often display enhanced antibacterial properties .
- Anticancer Potential : The presence of bromophenyl and tricyclic structures may confer selective toxicity towards cancer cells by interacting with specific receptors or enzymes .
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity
Research has shown that analogs of this compound demonstrate increased antibacterial activity compared to their chlorine analogs due to enhanced electron density on the hydrazinic end of the thiosemicarbazide chain . This suggests that Methyl 2-{[4-(4-bromophenyl)-3-oxo...] could exhibit similar or improved efficacy against bacterial strains.
Case Study 2: Cancer Cell Line Studies
In vitro studies involving structurally related compounds have indicated potential for inhibiting growth in RhoC-overexpressing melanoma cell lines . This pathway is significant in cancer progression, suggesting that Methyl 2-{[4-(4-bromophenyl)-3-oxo...] might also disrupt similar pathways.
The exact mechanism of action for Methyl 2-{[4-(4-bromophenyl)-3-oxo...] remains to be fully elucidated; however, it likely involves:
- Binding to Enzymatic Sites : The compound may interact with active sites on enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.
Future Directions
Further research is essential to explore the full biological activity of Methyl 2-{[4-(4-bromophenyl)-3-oxo...] This includes:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Mechanistic Studies : To clarify the interactions at the molecular level.
- Clinical Trials : To evaluate safety and efficacy in human populations.
Properties
IUPAC Name |
methyl 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-25-15(23)10-26-19-21-17-16(13-4-2-3-5-14(13)27-17)18(24)22(19)12-8-6-11(20)7-9-12/h6-9H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLDBPXJFSRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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